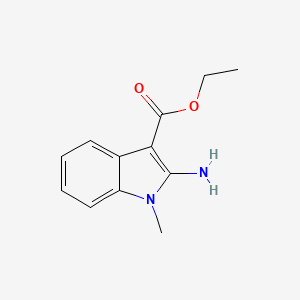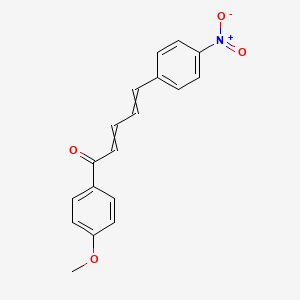
1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one is an organic compound that features a conjugated system of double bonds, making it an interesting subject for various chemical studies. The compound consists of a methoxyphenyl group and a nitrophenyl group connected by a penta-2,4-dien-1-one backbone. This structure imparts unique electronic and optical properties to the compound, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one can be synthesized through a series of organic reactions. One common method involves the aldol condensation of 4-methoxybenzaldehyde and 4-nitrobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Mix 4-methoxybenzaldehyde and 4-nitrobenzaldehyde with acetone.
- Add sodium hydroxide to the mixture to initiate the aldol condensation reaction.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Methoxyphenyl)-5-(4-aminophenyl)penta-2,4-dien-1-one.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 1-(4-Methoxyphenyl)-5-(4-aminophenyl)penta-2,4-dien-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying conjugated systems and their electronic properties.
Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one involves its interaction with molecular targets through its conjugated system. The compound can participate in electron transfer reactions and form complexes with various biomolecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-5-phenylpenta-2,4-dien-1-one: Lacks the nitro group, resulting in different reactivity and applications.
1-(4-Nitrophenyl)-5-phenylpenta-2,4-dien-1-one: Lacks the methoxy group, affecting its electronic properties.
Uniqueness: 1-(4-Methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one is unique due to the presence of both methoxy and nitro groups, which impart distinct electronic and optical properties. This combination makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
58200-78-5 |
|---|---|
Molekularformel |
C18H15NO4 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-5-(4-nitrophenyl)penta-2,4-dien-1-one |
InChI |
InChI=1S/C18H15NO4/c1-23-17-12-8-15(9-13-17)18(20)5-3-2-4-14-6-10-16(11-7-14)19(21)22/h2-13H,1H3 |
InChI-Schlüssel |
PDEIJLMSYDLBQZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14627673.png)
![1,2,4,5-Tetrazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14627683.png)

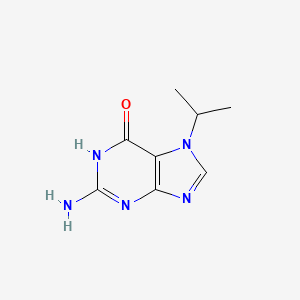

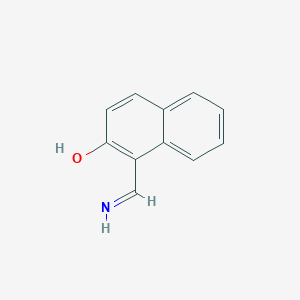
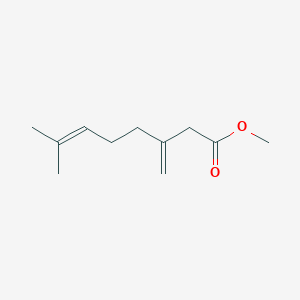


![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)
![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)

